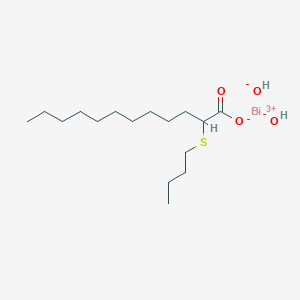
(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate is an ester compound that is synthesized from heptanoic acid, pentanoic acid, and nonanoic acid. This compound is characterized by its unique structure, which includes three ester linkages. It is often used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate involves the esterification of glycerol with heptanoic acid, pentanoic acid, and nonanoic acid. The reaction typically occurs in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 100-150°C to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to ensure optimal yield and purity. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be cleaved to yield the corresponding carboxylic acids and glycerol.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, resulting in the formation of new esters.
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Heptanoic acid, pentanoic acid, nonanoic acid, and glycerol.
Transesterification: New esters and glycerol.
Oxidation: Carboxylic acids and other oxidation products.
Wissenschaftliche Forschungsanwendungen
(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a bio-based plasticizer in polymer research.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biodegradable lubricants and surfactants.
Wirkmechanismus
The mechanism of action of (2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate involves its interaction with various molecular targets depending on its application. In drug delivery, for example, the compound can encapsulate active pharmaceutical ingredients, facilitating their transport and release at the target site. In polymer research, it acts as a plasticizer, modifying the physical properties of the polymer matrix.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Heptanoyloxy-3-pentanoyloxypropyl) octanoate
- (2-Heptanoyloxy-3-pentanoyloxypropyl) decanoate
- (2-Heptanoyloxy-3-pentanoyloxypropyl) dodecanoate
Uniqueness
(2-Heptanoyloxy-3-pentanoyloxypropyl) nonanoate is unique due to its specific combination of ester groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer different solubility, reactivity, and compatibility with various materials, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C24H44O6 |
|---|---|
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
(2-heptanoyloxy-3-pentanoyloxypropyl) nonanoate |
InChI |
InChI=1S/C24H44O6/c1-4-7-10-12-13-15-17-23(26)29-20-21(19-28-22(25)16-9-6-3)30-24(27)18-14-11-8-5-2/h21H,4-20H2,1-3H3 |
InChI-Schlüssel |
NALYYZTVSBKKMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OCC(COC(=O)CCCC)OC(=O)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


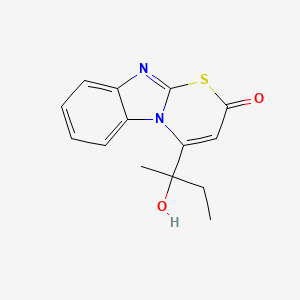
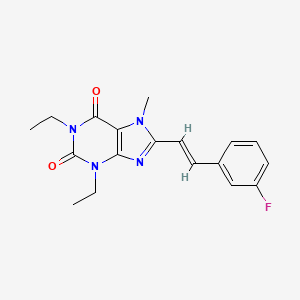
![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)

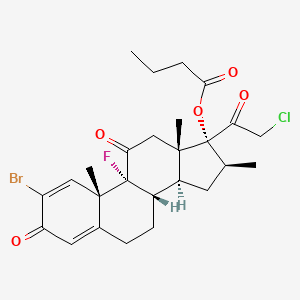
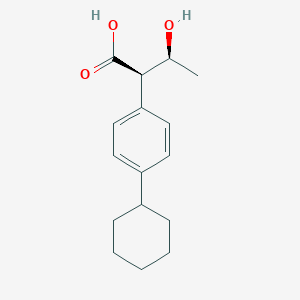
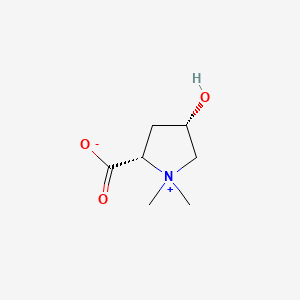
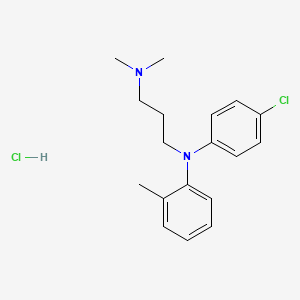
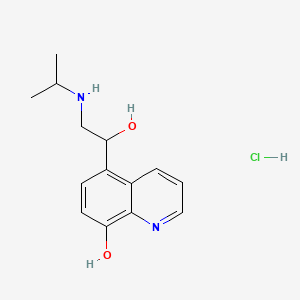
![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)


